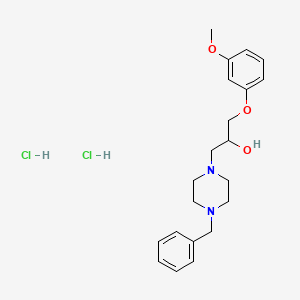

![molecular formula C20H24N2O3S B2666055 N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1424625-60-4](/img/structure/B2666055.png)

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is similar in structure . It has a molecular weight of 282.77 and is a powder at room temperature .

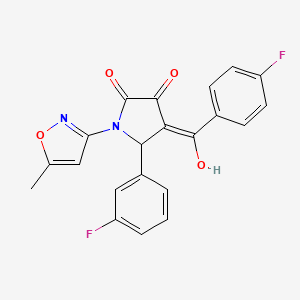

Molecular Structure Analysis

The InChI code for “N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is 1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) .Physical And Chemical Properties Analysis

“N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is a powder at room temperature . Its molecular weight is 282.77 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

- N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide and related compounds are extensively studied in the context of their synthesis and structural characterization. Studies often focus on understanding the chemical properties, molecular structure, and bonding of these compounds, utilizing techniques like NMR, X-ray diffraction, and spectral analysis (Cremlyn et al., 1992).

2. Biological Activity Evaluation

- Research has explored the biological activities of sulfonamide-derived compounds, including their antimicrobial, antifungal, and anticancer properties. These studies are important for understanding the potential therapeutic applications of these compounds (Chohan & Shad, 2011).

3. Application in Drug Synthesis

- These compounds are significant as intermediates in the synthesis of drugs. Their role in forming carbon-nitrogen bonds is crucial, and they are often used to create complex molecular structures in pharmaceuticals (Shi et al., 2009).

4. Computational and Molecular Modelling Studies

- Computational studies, including density functional theory (DFT) and molecular modeling, have been employed to predict the behavior of these compounds in biological systems, which aids in the design of more effective drugs (Sarojini et al., 2012).

5. Novel Synthesis Methods

- Innovative methods for synthesizing sulfonamides, including environmentally benign techniques and improved reaction conditions, have been developed. These advancements contribute to more efficient and sustainable pharmaceutical production processes (van den Boom & Zuilhof, 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-26(24,14-11-18-7-3-1-4-8-18)21-15-20-17-22(12-13-25-20)16-19-9-5-2-6-10-19/h1-11,14,20-21H,12-13,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVXILKCJPYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)

![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)